Dimethoxymethylpropyl-silane

silane coupling agent hydrolysis kinetics surface modification

Dimethoxymethylpropyl-silane (CAS 18173-73-4), also known as n-propylmethyldimethoxysilane, is a difunctional organosilicon compound with molecular formula C₆H₁₆O₂Si and molecular weight 148.28 g/mol. It exists as a colorless liquid with a boiling point of 126°C and density of 0.8689 g/cm³, soluble in common organic solvents including alcohols, ethers, and aromatic hydrocarbons.

Molecular Formula C6H16O2Si
Molecular Weight 148.28 g/mol
CAS No. 18173-73-4
Cat. No. B097161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethylpropyl-silane
CAS18173-73-4
Molecular FormulaC6H16O2Si
Molecular Weight148.28 g/mol
Structural Identifiers
SMILESCCC[Si](C)(OC)OC
InChIInChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3
InChIKeyXKRPWHZLROBLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxymethylpropyl-silane (CAS 18173-73-4): Chemical Profile and Procurement Specifications


Dimethoxymethylpropyl-silane (CAS 18173-73-4), also known as n-propylmethyldimethoxysilane, is a difunctional organosilicon compound with molecular formula C₆H₁₆O₂Si and molecular weight 148.28 g/mol . It exists as a colorless liquid with a boiling point of 126°C and density of 0.8689 g/cm³, soluble in common organic solvents including alcohols, ethers, and aromatic hydrocarbons . Structurally, it belongs to the alkyl dialkoxysilane class, featuring one hydrolyzable methyl group, two methoxy groups, and one n-propyl chain—a configuration that places it within the broader family of silane coupling agents and organosilicon synthetic intermediates .

Silane coupling agent for silica-reinforced composites and surface modification workflows
Methoxy functionality: reported faster hydrolysis kinetics compared to ethoxy analogs
Propyl-methoxy configuration may influence crosslink density and byproduct profile

Why Dimethoxymethylpropyl-silane (CAS 18173-73-4) Cannot Be Simply Replaced by Other Alkyl Silanes


While numerous alkyl alkoxysilanes share the same molecular formula C₆H₁₆O₂Si—including diethoxydimethylsilane (CAS 78-62-6)—their substitution is not chemically equivalent in practice. The methoxy group (-OCH₃) in dimethoxymethylpropyl-silane exhibits fundamentally different hydrolysis kinetics than the ethoxy group (-OC₂H₅) found in ethoxy analogs, with methoxy silanes demonstrating faster hydrolysis under both acidic and basic conditions . Additionally, the propyl-methoxy configuration yields distinct surface modification outcomes compared to trimethoxy variants, affecting crosslink density, mechanical reinforcement efficiency, and volatile byproduct generation (methanol vs. ethanol) [1]. These differences translate directly into measurable performance variations in coating adhesion, polymer composite reinforcement, and moisture-cure kinetics—factors that procurement decisions must account for when selecting among in-class candidates.

Methoxy hydrolysis kinetics differ from ethoxy variants; processing time and silanization efficiency may shift.
Dimethoxy vs trimethoxy configuration yields distinct polymer architectures; crosslink density and flexibility may differ.
Methanol byproduct generation differs (2 vs 3 equivalents per mole); emission controls and safety review may be required.

Dimethoxymethylpropyl-silane (CAS 18173-73-4): Quantitative Differentiation Evidence Versus Closest Analogs


Dimethoxymethylpropyl-silane: Faster Hydrolysis Kinetics Versus Ethoxy-Type Silanes

Methoxy silanes, including dimethoxymethylpropyl-silane, exhibit consistently faster hydrolysis rates compared to their ethoxy counterparts across both acidic and basic conditions. Under acidic conditions, the hydrolysis rate follows the order: dimethoxy > trimethoxy > diethoxy > triethoxy. Under basic conditions, the order is: trimethoxy > dimethoxy > triethoxy > diethoxy. This kinetic advantage translates directly to more efficient silanization within shorter processing times . The practical implication is that dimethoxy-functional silanes achieve comparable surface coverage with reduced reaction time or lower catalyst loading relative to ethoxy equivalents.

Hydrolysis Rate Order
Class-level
Dimethoxy > Trimethoxy > Diethoxy > Triethoxy (acidic)
Reported faster hydrolysis context; may support reduced processing time review.
Acidic conditions; basic ranking differs
silane coupling agent hydrolysis kinetics surface modification methoxy silane

Dimethoxy-Type Silane Coupling Agents: Enhanced Rubber Composite Mechanical Properties Versus Trimethoxy-Type Analogs

In a controlled study comparing methoxy-type silane coupling agents in silica-reinforced styrene-butadiene rubber (SBR) composites, dimethoxy-type silanes demonstrated superior reinforcement performance compared to trimethoxy-type analogs [1]. The dimethoxy-type silane yielded more developed vulcanization characteristics and enhanced mechanical properties when fabricated into masterbatch products for automotive tire tread materials. The study also successfully optimized an environmentally friendly wet masterbatch fabrication process specifically for the dimethoxy-type system, providing both performance and sustainability advantages [1].

Composite Reinforcement
Class-level
Dimethoxy-type vs Trimethoxy-type: enhanced vulcanization and mechanical properties
Reported higher reinforcement ranking; supports property endpoint review.
SBR tire tread study; may require validation
silica-reinforced rubber silane coupling agent composite mechanical properties tire tread materials

Dimethoxymethylpropyl-silane: Reduced Methanol Generation Versus Trimethoxy-Type Silanes

Hydrolysis of methoxysilyl groups produces methanol as the primary volatile byproduct. When selecting between dimethoxy and trimethoxy silanes, dimethoxy variants generate proportionally less methanol per mole of silane upon complete hydrolysis due to having two methoxy groups rather than three. This distinction is relevant for processes where methanol accumulation presents safety, environmental, or regulatory compliance concerns . For applications where methanol generation is strictly limited, ethoxy silanes remain the preferred alternative; however, within methoxy silane options, the dimethoxy configuration offers a reduced methanol footprint while retaining the faster hydrolysis kinetics characteristic of the methoxy class .

Methanol Byproduct
Class-level
33% reduction (2 vs 3 equivalents)
Supports methanol emission reduction context; may simplify emission controls.
Complete hydrolysis assumption
silane coupling agent hydrolysis byproduct methanol emission occupational safety

Dimethoxy Silanes: Enhanced Post-Hydrolysis Stability and Linear Polymer Architecture Versus Trimethoxy Analogs

According to industrial technical data on reactive silane crosslinkers, the dimethoxy functional group confers improved stability after hydrolysis compared to equivalent trimethoxy silanes [1]. Specifically, products treated with dimethoxy silanes tend to produce a straight-chain polymer structure upon condensation, whereas trimethoxy silanes yield branched, three-dimensional networks. The linear architecture resulting from dimethoxy-based systems contributes to enhanced flexibility and different stress-strain behavior in the cured matrix—characteristics that may be advantageous for applications requiring elastomeric properties or reduced brittleness [1].

Polymer Architecture
Class-level
Dimethoxy: straight-chain; Trimethoxy: branched network
Reported architecture context; may support flexibility/durability review.
Industrial technical data; data to verify
silane crosslinker adhesive durability polymer architecture post-hydrolysis stability

Dimethoxymethylpropyl-silane (CAS 18173-73-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Silica-Reinforced Rubber Composites for Automotive Tire Treads

Based on evidence that dimethoxy-type silane coupling agents yield enhanced rubber composite properties compared to trimethoxy-type analogs [1], dimethoxymethylpropyl-silane is positioned for applications in silica-reinforced styrene-butadiene rubber (SBR) formulations for tire tread manufacturing. The compound's dimethoxy configuration supports more developed vulcanization characteristics and improved mechanical properties while enabling environmentally favorable wet masterbatch processing [1].

Moisture-Cure Coatings and Adhesives Requiring Rapid Hydrolysis Kinetics

The faster hydrolysis rate of methoxy silanes relative to ethoxy silanes makes dimethoxymethylpropyl-silane suitable for moisture-cure coating and adhesive systems where rapid curing at ambient humidity is required. Its dimethoxy functionality balances reactivity with manageable methanol byproduct generation, offering a middle-ground option between slower-curing ethoxy systems and higher-methanol-producing trimethoxy alternatives .

Surface Modification Requiring Linear Polymer Architecture

For applications where a flexible, straight-chain polymer architecture is preferred over a highly crosslinked network, dimethoxymethylpropyl-silane—as a representative dimethoxy silane—provides improved post-hydrolysis stability and linear condensation behavior compared to trimethoxy variants [2]. This characteristic is particularly relevant for elastomeric coatings, flexible sealants, and surface treatments where substrate movement accommodation is required without cohesive failure.

Organosilicon Synthesis Intermediate for Hydrosilylation Reactions

Dimethoxymethylpropyl-silane serves as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions [1]. The compound's dialkoxy-methyl-propyl substitution pattern offers a defined stoichiometric profile and predictable reactivity that can be leveraged in the preparation of functional polysiloxanes and silicone derivatives [1].

Application
Selection Property
Validation Focus
Silica-Reinforced Rubber Composites
Dimethoxy silane coupling efficiency
Vulcanization and mechanical property endpoints
Moisture-Cure Coatings & Adhesives
Methoxy hydrolysis kinetics
Cure speed and methanol byproduct assessment
Surface Modification (Linear Architecture)
Dimethoxy configuration
Polymer architecture and flexibility endpoints
Organosilicon Synthesis Intermediate
Defined dialkoxy-methyl-propyl stoichiometry
Reactivity and product consistency

Technical Documentation Hub

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33 linked technical documents
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